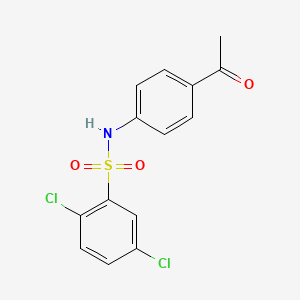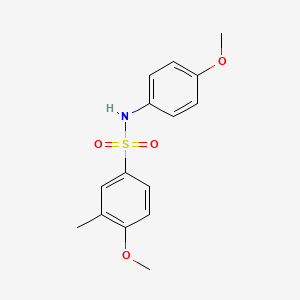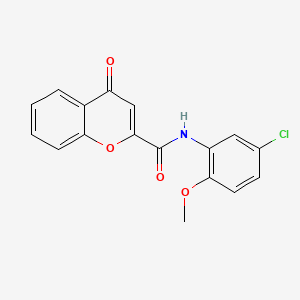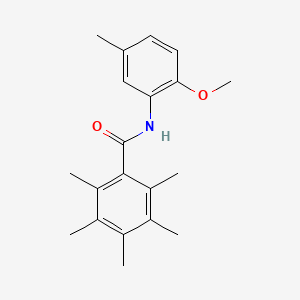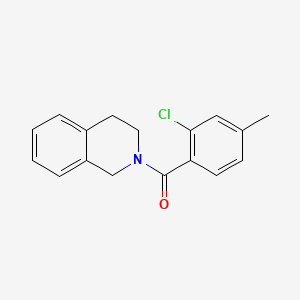
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine D2 receptors and acetylcholinesterase. As a dopamine D2 receptor antagonist, this compound binds to the receptor and prevents dopamine from binding, thus reducing the activity of the dopamine pathway. As an acetylcholinesterase inhibitor, this compound binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments include its diverse biological activities, its ability to act as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, and its potential as a cognitive enhancer and anti-cancer agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high concentrations and its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its anti-cancer properties and develop it as a potential cancer treatment. Additionally, further research can be done to better understand its mechanism of action and its potential side effects. Finally, the synthesis method of this compound can be further optimized to improve its yield and scalability.
Méthodes De Synthèse
The synthesis method of 2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-chloro-4-methylbenzoyl chloride with tetrahydroisoquinoline in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction results in the formation of the desired product, which can be purified through column chromatography. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
2-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a dopamine D2 receptor antagonist, which makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
Propriétés
IUPAC Name |
(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-7-15(16(18)10-12)17(20)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKCDAVCGGEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

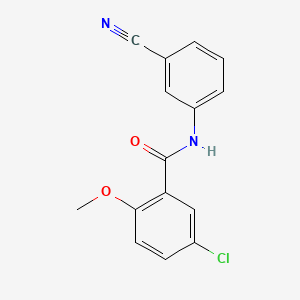
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
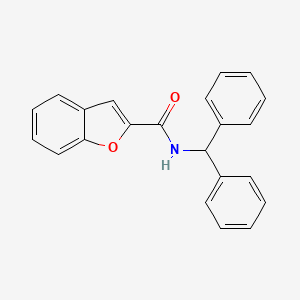
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)

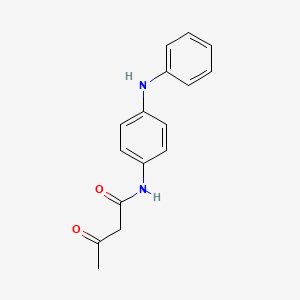
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)

